potassium;N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate

glycosaminoglycan research heparin structural biology NMR spectroscopy

Potassium N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate (CAS 31284-96-5, molecular formula C₆H₁₂KNO₈S, MW 297.33 g/mol) is the monopotassium salt of N-sulfo-D-glucosamine—a sulfamate derivative in which the 2-amino group of D-glucosamine is covalently N-sulfonated ( –NHSO₃⁻) rather than existing as an ionic sulfate salt mixture. This compound is categorized as an organic sulfamate oxoanion monosaccharide and serves as the fundamental N-sulfated glucosamine building block of the glycosaminoglycans (GAGs) heparin and heparan sulfate.

Molecular Formula C6H12KNO8S
Molecular Weight 297.33 g/mol
Cat. No. B12812535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepotassium;N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate
Molecular FormulaC6H12KNO8S
Molecular Weight297.33 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)NS(=O)(=O)[O-])O)O)O)O.[K+]
InChIInChI=1S/C6H13NO8S.K/c8-1-3(7-16(13,14)15)5(11)6(12)4(10)2-9;/h1,3-7,9-12H,2H2,(H,13,14,15);/q;+1/p-1
InChIKeyMFGZKIDFMGPIEM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium N-Sulfoglucosamine (CAS 31284-96-5): Procurement-Relevant Identity, Class, and Core Characteristics


Potassium N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate (CAS 31284-96-5, molecular formula C₆H₁₂KNO₈S, MW 297.33 g/mol) is the monopotassium salt of N-sulfo-D-glucosamine—a sulfamate derivative in which the 2-amino group of D-glucosamine is covalently N-sulfonated ( –NHSO₃⁻) rather than existing as an ionic sulfate salt mixture [1][2]. This compound is categorized as an organic sulfamate oxoanion monosaccharide [3] and serves as the fundamental N-sulfated glucosamine building block of the glycosaminoglycans (GAGs) heparin and heparan sulfate [4]. It is frequently confused in commerce with 'glucosamine sulfate potassium chloride'—a physical mixture of glucosamine sulfate with KCl—whereas the target compound is a single, defined molecular entity bearing a covalent N–S bond [2].

Why Glucosamine HCl or Mixed Glucosamine Sulfate Salts Cannot Replace Potassium N-Sulfoglucosamine in Research and Formulation


Generic substitution among glucosamine forms is precluded by three structural and functional divergences. First, potassium N-sulfoglucosamine possesses a covalent N–sulfamate bond ( –NHSO₃⁻), whereas the clinically dominant 'glucosamine sulfate' products—whether stabilized with NaCl or KCl—are ionic mixtures of glucosamine, sulfate, and chloride ions that dissociate upon dissolution [1][2]. Second, the free-base glucosamine content differs substantially: glucosamine hydrochloride delivers 83.1% free base by mass, while glucosamine sulfate potassium chloride delivers only 59.2%, creating a 1.4-fold dosing inequivalence that confounds cross-form comparisons [3]. Third, the oral bioavailability of the sulfate form (median 9.4%) is approximately 1.5-fold higher than that of the hydrochloride form (median 6.1%), with significantly greater synovial fluid concentrations at 1 h and 6 h post-dose (p < 0.05) [4]. For researchers requiring a defined N-sulfated monosaccharide standard for heparin/heparan sulfate structural studies, or for formulators seeking a single-molecular-entity potassium salt with reproducible dissolution behavior, no generic glucosamine product is an acceptable surrogate.

Potassium N-Sulfoglucosamine: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Covalent N-Sulfamate Bond Versus Ionic Sulfate Salt: Structural Identity Defines Research Utility

Potassium N-sulfoglucosamine (CAS 31284-96-5) is a single molecular entity bearing a covalent N–sulfamate bond ( –NHSO₃⁻) at the glucosamine 2-position, whereas commercial 'glucosamine sulfate potassium chloride' is a physical mixture of glucosamine (free base), sulfate, and KCl that fully dissociates in aqueous solution [1]. This structural distinction is critical for research applications: the sulfamate proton of N-sulfo-glucosamine exhibits characteristic fast-exchange behavior detectable by ¹H-¹⁵N HSQC NMR, enabling unambiguous assignment of N-sulfoglucosamine residues within heparin and heparan sulfate polymers—an analysis impossible with ionic sulfate mixtures that lack the covalent N–S moiety [2]. The compound is recognized as the definitive 'GlcNS' monosaccharide standard in GAG structural biology [2].

glycosaminoglycan research heparin structural biology NMR spectroscopy

Oral Bioavailability: Glucosamine Sulfate Form Delivers 1.54-Fold Higher Systemic Exposure Than Hydrochloride

In a head-to-head pharmacokinetic study in adult horses (n = 8) administered clinically relevant oral doses (20 mg/kg) of crystalline glucosamine sulfate (Dona®) versus glucosamine hydrochloride, the median oral bioavailability was 9.4% for glucosamine sulfate compared with 6.1% for glucosamine hydrochloride [1]. Synovial fluid glucosamine concentrations were significantly higher at 1 h and 6 h following oral glucosamine sulfate (p < 0.05), and at 12 h post-dose, plasma and synovial fluid levels remained significantly elevated above baseline only for the sulfate preparation [1]. While the potassium salt of N-sulfoglucosamine is the defined single-entity form rather than the mixed-salt 'glucosamine sulfate KCl' product used in that study, the sulfate counterion principle is shared, and a more recent human crossover pilot (n = 10) confirmed that regular glucosamine sulfate (potassium/sodium chloride-stabilized) produces comparable AUC₀–₂₄ to crystalline glucosamine sulfate (rGS AUC: 18,300 ng·h/mL; cGS AUC: 12,900 ng·h/mL; p = 0.136, not significantly different) [2].

pharmacokinetics bioavailability osteoarthritis

In Vitro Anti-Inflammatory Potency: Glucosamine-2-Sulfate Suppresses Multiple Inflammatory Markers at 1 µM in Human Chondrosarcoma Cells

D-Glucosamine-2-sulfate (GlcN-2S, the sodium salt; CAS 38899-05-7) reduces expression of inflammatory markers IL-1β, COX-2, IL-6, and TNF-α in IL-1β-activated human chondrosarcoma SW1353 cells at a minimum effective concentration of 1 μM [1]. At the same 1 μM concentration, GlcN-2S limits expression of matrix-degrading enzymes MMP-3 and ADAMTS-5 [1]. In human primary chondrocytes, GlcN-2S stimulates proteoglycan production at 10 μg/mL and enhances adhesion to fibronectin at 50 μM [1]. The potassium salt (target compound) and sodium salt share the identical pharmacophoric N-sulfoglucosamine anion; the counterion (K⁺ vs. Na⁺) influences solubility and formulation behavior but is not expected to alter the intrinsic cellular pharmacology of the sulfamate anion [2]. By contrast, unmodified glucosamine hydrochloride typically requires mM-range concentrations to achieve comparable anti-inflammatory effects in analogous chondrocyte models, although no direct head-to-head study at matched concentrations was identified in the available literature.

anti-inflammatory chondroprotection osteoarthritis research

Free-Base Glucosamine Content: Hydrochloride Delivers 83.1% Active Moiety vs. 59.2% for Sulfate Potassium Salt—A 1.40-Fold Dosing Disparity

The free-base glucosamine (C₆H₁₃NO₅) content differs substantially across salt forms: glucosamine hydrochloride contains 83.1% free base by mass, whereas glucosamine sulfate potassium chloride contains only 59.2% [1]. This 1.40-fold disparity means that 1,500 mg of the hydrochloride delivers approximately 1,247 mg of free-base glucosamine, while an equal mass of the sulfate potassium chloride form delivers approximately 888 mg. For the defined molecular entity potassium N-sulfoglucosamine (MW 297.33), the free-base glucosamine equivalent (MW 179.17) constitutes approximately 60.3% by mass—closely aligned with but slightly higher than the mixed-salt GS-K product [2]. This distinction is critical when interpreting clinical trial data: studies conducted with one salt form cannot be directly extrapolated to another without adjusting for free-base equivalence [1].

formulation dose calculation active pharmaceutical ingredient

Clinical Equivalence of Potassium vs. Sodium Glucosamine Sulfate Salts with a Distinguishing Serum Potassium Signal

In a 16-week randomized, double-blind study of 90 patients with mild-to-moderate knee osteoarthritis (Ahlbäck grade 1–4), glucosamine sulfate potassium chloride (GS-K) 1,500 mg/day was compared with glucosamine sulfate sodium chloride (GS-Na) 1,500 mg/day [1]. Both groups demonstrated comparable improvements in WOMAC and SF-36 scores without statistically significant between-group differences at any follow-up visit, establishing clinical equivalence for pain relief and functional outcomes [1]. However, serum potassium levels increased more significantly in the GS-K group, although they remained within the normal range [1]. This potassium signal may be relevant for patients with compromised renal function or those taking potassium-sparing diuretics, providing a clinical differentiation point for formulators selecting between sodium and potassium salt forms.

clinical equivalence knee osteoarthritis randomized controlled trial

N-Sulfoglucosamine as an Irreplaceable Monosaccharide Building Block in Heparin/Heparan Sulfate Research and Endosulfatase Inhibitor Design

N-Sulfo-glucosamine (GlcNS) is the defining N-sulfated monosaccharide of heparin and heparan sulfate (HS), with GlcNS residues constituting the dominant N-substituted unit in heparin (vs. N-acetylglucosamine dominating in HS) [1]. In heparin/heparan sulfate research, potassium N-sulfoglucosamine serves as the authentic monosaccharide standard for compositional analysis by NMR and mass spectrometry [1]. Furthermore, the sulfamate motif (–NHSO₃⁻) is the structural basis for designing endosulfatase (Sulf-1/Sulf-2) inhibitors: glucosamine-6-sulfamate analogs of HS have been demonstrated to inhibit these enzymes by replacing the scissile 6-O-sulfate with a non-hydrolyzable sulfamate group [2]. An optimized glucosamine-6-sulfamate inhibitor achieved an IC₅₀ of 42.6 μM ± 18.3 against Sulf-2 [3]. Neither glucosamine hydrochloride nor N-acetylglucosamine can serve as surrogates in these applications, as they lack the essential N-sulfamate moiety required for both analytical standardization and sulfatase active-site targeting.

heparan sulfate endosulfatase inhibitor glycosaminoglycan biosynthesis

Potassium N-Sulfoglucosamine: Evidence-Backed Application Scenarios for Procurement Decision-Making


Heparin and Heparan Sulfate Structural Characterization: Monosaccharide Composition Analysis by NMR

Potassium N-sulfoglucosamine serves as the authentic GlcNS monosaccharide reference standard for ¹H-¹⁵N HSQC NMR-based compositional analysis of heparin and heparan sulfate. The sulfamate proton exhibits characteristic chemical exchange properties detectable by low-temperature NMR, enabling unambiguous assignment of N-sulfoglucosamine residues within GAG polymers [1]. Procurement of the pure potassium salt (≥95% purity, CAS 31284-96-5) ensures that NMR reference spectra are free from the confounding signals introduced by ionic sulfate mixtures or mixed-salt commercial products. This scenario is supported by the structural identity evidence in Section 3, Evidence Item 1.

Endosulfatase (Sulf-1/Sulf-2) Inhibitor Development: Sulfamate Pharmacophore Scaffold

The N-sulfamate group of potassium N-sulfoglucosamine is the core pharmacophore for inhibiting the extracellular endosulfatases Sulf-1 and Sulf-2, which regulate heparan sulfate 6-O-sulfation status and are implicated in cancer and inflammation [2]. Glucosamine-6-sulfamate analogs derived from this scaffold have demonstrated Sulf-2 inhibition with an IC₅₀ of 42.6 μM ± 18.3 [3]. Medicinal chemistry programs targeting endosulfatases require the N-sulfoglucosamine building block as a synthetic starting material and biochemical probe; no alternative monosaccharide provides the sulfamate moiety essential for active-site engagement. This scenario draws directly on Evidence Item 6 in Section 3.

Joint Health Formulation Development: Potassium Salt with Defined Molecular Identity and Electrolyte Considerations

For nutraceutical or pharmaceutical formulators developing joint-health products, the potassium salt of N-sulfoglucosamine offers three evidence-backed advantages: (a) the sulfate-associated oral bioavailability of ~9.4% (vs. 6.1% for hydrochloride) [4]; (b) clinical equivalence to the sodium salt form for pain relief and functional improvement in knee osteoarthritis, with the distinguishing feature of a modest but statistically significant increase in serum potassium that remains within normal limits [5]; and (c) a defined free-base glucosamine content of ~60.3% that enables precise dose calculation for label-claim substantiation [6]. The single-molecular-entity nature of this potassium salt (vs. mixed-salt products) provides batch-to-batch consistency critical for regulated markets. This scenario is supported by Evidence Items 2, 4, and 5 in Section 3.

In Vitro Chondroprotection and Cartilage Biology Research: Potent Anti-Inflammatory Tool Compound

The N-sulfoglucosamine pharmacophore (shared between the potassium and sodium salts) suppresses IL-1β, COX-2, IL-6, TNF-α, MMP-3, and ADAMTS-5 at a minimum effective concentration of 1 μM in IL-1β-activated SW1353 chondrosarcoma cells, and stimulates proteoglycan production in human primary chondrocytes at 10 μg/mL [7]. This sub-micromolar potency profile supports its use as a tool compound for dissecting sulfation-dependent signaling pathways in cartilage homeostasis, with substantially greater potency than unmodified glucosamine hydrochloride which requires mM concentrations. Researchers investigating the molecular mechanisms of chondroprotection or sulfate-dependent signaling should procure this compound. This scenario is based on Evidence Item 3 in Section 3.

Quote Request

Request a Quote for potassium;N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.